molecular formula C17H36O B3058038 2-Methylhexadecan-2-OL CAS No. 87383-23-1

2-Methylhexadecan-2-OL

Cat. No.: B3058038
CAS No.: 87383-23-1
M. Wt: 256.5 g/mol
InChI Key: RNARYAUSQQNJOM-UHFFFAOYSA-N
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Description

2-Methylhexadecan-2-OL is an organic compound with the molecular formula C17H36O. It is a colorless liquid with a characteristic aroma. This compound belongs to the class of alcohols, specifically a secondary alcohol, due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms.

Scientific Research Applications

2-Methylhexadecan-2-OL has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylhexadecan-2-OL can be synthesized through various methods. One common approach involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a suitable carbonyl compound. For instance, the reaction of 2-methylhexadecanal with methylmagnesium bromide in an anhydrous ether solvent can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-methylhexadecanal. This process uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions to reduce the aldehyde group to an alcohol group.

Chemical Reactions Analysis

Types of Reactions: 2-Methylhexadecan-2-OL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-methylhexadecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-methylhexadecane using strong reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: 2-Methylhexadecanoic acid

    Reduction: 2-Methylhexadecane

    Substitution: 2-Methylhexadecyl chloride

Mechanism of Action

The mechanism of action of 2-Methylhexadecan-2-OL involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with biological molecules. These interactions can affect the structure and function of proteins, enzymes, and cell membranes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Uniqueness: 2-Methylhexadecan-2-OL is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to similar compounds results in higher hydrophobicity and different solubility characteristics, making it suitable for specific industrial and research applications.

Properties

IUPAC Name

2-methylhexadecan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)18/h18H,4-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNARYAUSQQNJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596717
Record name 2-Methylhexadecan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87383-23-1
Record name 2-Methylhexadecan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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